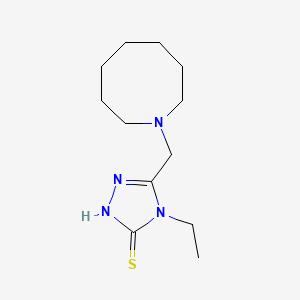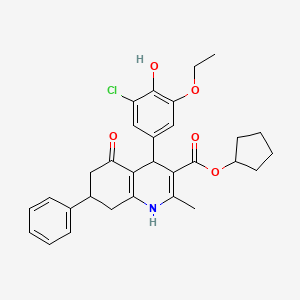![molecular formula C15H16ClNO3S B4964751 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol, also known as CPSP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPSP is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. In
Mecanismo De Acción
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol inhibits PTP1B by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. This compound has also been shown to inhibit other protein tyrosine phosphatases, although its selectivity for PTP1B is much higher than for other enzymes.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to reduce body weight and improve lipid metabolism in obese mice. These effects are likely due to the inhibition of PTP1B and the subsequent increase in insulin signaling and glucose uptake in insulin-sensitive tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol is its high selectivity for PTP1B, which allows for more specific investigation of the role of this enzyme in diabetes and other metabolic disorders. However, this compound also has some limitations for lab experiments. For example, the low yield of the synthesis method makes it difficult to obtain large quantities of the compound for in vivo studies. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol research. One area of interest is the use of this compound in combination with other drugs or therapies for the treatment of diabetes and other metabolic disorders. This compound may also have potential applications in the treatment of other diseases, such as cancer, where protein tyrosine phosphatases play a role in disease progression. Finally, there is a need for further investigation into the safety and toxicity of this compound, particularly in long-term studies.
Métodos De Síntesis
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 2-pyridinesulfenyl chloride to form 4-chlorobenzyl 2-pyridinesulfenyl chloride. This intermediate is then reacted with isopropanol and a base to form this compound. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol has been extensively studied for its potential use in scientific research, particularly in the field of diabetes and metabolic disorders. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has been shown to be a highly selective inhibitor of PTP1B, and has been used in a variety of in vitro and in vivo studies to investigate the role of PTP1B in diabetes and other metabolic disorders.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-13-6-4-12(5-7-13)9-20-10-14(18)11-21(19)15-3-1-2-8-17-15/h1-8,14,18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRJZLDFQHQBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)CC(COCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)


![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
